2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol
Description
2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol is a secondary amino alcohol featuring a 3-chlorobenzyl group attached to a propanolamine backbone. Its molecular formula is C₁₀H₁₄ClNO (molecular weight: 199.68 g/mol). The compound is characterized by a hydroxyl group at the propan-1-ol position and a benzylamine moiety substituted with a chlorine atom at the meta position of the aromatic ring. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl and amine groups, and lipophilicity from the chlorinated aromatic ring.
Synthesis routes for similar compounds, such as the 4-chloro analog (2-{[(4-chlorophenyl)methyl]amino}propan-1-ol), involve microwave-assisted regioselective ring-opening of aziridines using lithium aluminium hydride (LiAlH₄) under controlled conditions . Safety protocols are critical due to the explosive risk associated with LiAlH₄ .
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H14ClNO/c1-8(7-13)12-6-9-3-2-4-10(11)5-9/h2-5,8,12-13H,6-7H2,1H3 |
InChI Key |
VGQRQQCPIIKMFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
Reductive amination is a common method for synthesizing amines from carbonyl compounds. In the context of preparing 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol, this approach involves reacting 3-(4-chlorophenyl)-1-propanone with ammonia or an amine source under reducing conditions.
- React 3-(4-chlorophenyl)-1-propanone with an appropriate amine source (e.g., 3-chlorobenzylamine).
- Introduce a reducing agent such as sodium borohydride in a solvent like ethanol.
- Control the pH and modulate the temperature (40–60°C) to optimize the reaction.
- Monitor the reaction's progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Purify the final product via column chromatography or recrystallization.
Nucleophilic Substitution
An alternative synthetic route involves nucleophilic substitution, where a halogenated precursor is reacted with an amine under basic conditions.
- Start with a halogenated precursor like 3-chloro-3-(4-chlorophenyl)-1-propanol.
- Displace the halogen with an amine (e.g., 3-chlorobenzylamine) under basic conditions.
- Optimize the reaction conditions to favor the desired substitution product.
- Purify the resulting 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol using standard techniques.
Synthesis of 3-dimethylamino-1-phenyl-(m-chlorophenyl)propan-2-ol
The process involves reacting m-chlorophenyl-phenylacetaldehyde with nitromethane in the presence of a base to yield 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol. The 3-nitro-l-phenyl-l-(m-chlorophenyl) propan-2-ol is reduced with hydrogen in the presence of Raney nickel to yield 3-amino-l-phenyl-l-(m-chlorophenyl)propan-2-ol or its salt. The 3-amino-l-phenyl-l-(m-chlorophenyl)propan-2-ol or its salt is dimethylated to yield 3-dimethylamino-l-phenyl-l-(m-chlorophenyl)propan-2-ol or its salt.
Reaction Conditions
Spectroscopic Characterization
Spectroscopic techniques are crucial for confirming the structure and purity of the synthesized compound. Key methods include:
- NMR Spectroscopy : Use \$$^1H\$$ and \$$^13C\$$ NMR to confirm the structure. Expect diagnostic signals such as δ ~4.8 ppm for hydroxyl proton, δ ~3.3 ppm for amino protons, and aromatic protons at δ ~7.2–7.5 ppm. Absence of carbonyl carbons in \$$^13C\$$ NMR indicates successful reduction.
- IR Spectroscopy : Look for characteristic peaks at ~3300 cm$$^{-1}$$ (N-H/O-H stretch) and ~1600 cm$$^{-1}$$ (aromatic C=C).
- Mass Spectrometry (HRMS) : Use high-resolution mass spectrometry to confirm the molecular weight. For instance, the expected [M+H]$$^+$$ should be around 200.07 for C$$9$$H$${12}$$ClNO.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-{[(3-Chlorophenyl)methyl]amino}propan-1-one.
Reduction: Formation of 2-{[(3-Chlorophenyl)methyl]amino}propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below summarizes key structural and spectral differences between 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol and related compounds:
Key Observations:
Substituent Position Effects: The 3-chloro substitution in the target compound results in distinct electronic effects compared to the 4-chloro analog. 2,3-Dichloro substitution () increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
The methyl group in 3-(3-chloro-2-methylphenyl)-1-propanol () introduces steric hindrance, which could affect reactivity in substitution reactions .
Spectral and Analytical Data
- ¹H NMR : Aromatic proton signals differ between 3-chloro (multiplet at δ 7.3) and 4-chloro (doublet at δ 7.4) analogs due to coupling patterns .
- IR Spectroscopy: Hydroxyl stretches (~3300 cm⁻¹) are consistent across amino alcohols, but exact wavenumbers vary slightly with substituent electronic effects .
Biological Activity
2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol, often referred to as 3-{[(3-chlorophenyl)methyl]amino}propan-1-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol is C10H14ClN, featuring a propanol backbone with a chlorophenyl group attached via an amino linkage. This structural configuration is crucial for its biological interactions and pharmacological properties.
Research indicates that 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol interacts with various biological targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by forming stable complexes that prevent substrate binding. This mechanism is vital for its potential therapeutic applications in treating conditions like depression and anxiety.
- Receptor Modulation : It modulates receptor activity, which can influence neurotransmitter systems and biochemical pathways associated with mood regulation and other physiological responses.
Antidepressant and Anxiolytic Effects
Studies have highlighted the potential of 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol in alleviating symptoms of depression and anxiety. Its ability to modulate serotonin and norepinephrine levels suggests a mechanism similar to that of established antidepressants.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various bacterial strains. For instance, research has demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-3-(4-chlorophenyl)propan-1-ol | Amino alcohol with para-chloro substitution | Moderate antidepressant effects |
| 2-Amino-3-(2-bromophenyl)propan-1-ol | Amino alcohol with ortho-bromo substitution | Lower antimicrobial activity |
| 2-Amino-3-(3-chlorophenyl)propan-1-ol | Similar structure with different chlorine position | Enhanced receptor modulation |
Case Studies
Several studies have explored the therapeutic potential of 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol:
- Antidepressant Activity : A study involving animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. This suggests its efficacy as a potential antidepressant agent.
- Antimicrobial Efficacy : In vitro assays indicated that the compound effectively inhibited bacterial growth within hours, showcasing its rapid action against pathogens like E. coli and S. aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
